Pyrrolomycin C was first reported in 1983 as a new member of the pyrrolomycin family of antibiotics, discovered alongside pyrrolomycins D and E. It was isolated from the fermentation broth of the actinobacterium Actinosporangium vitaminophilum SF-2080 (later reclassified as Streptomyces species) [1] [2].
A key structural feature of pyrrolomycins is a chlorinated pyrrole nucleus linked to a dichlorophenol moiety. In this compound, this linkage is direct, without a carbonyl function, which differentiates it from some other family members and influences its biological activity [1] [2].
The following workflow reconstructs the core isolation and purification process for this compound based on the original publication.
Key Experimental Details:
Actinosporangium vitaminophilum SF-2080 [1] [2].Subsequent genetic studies have identified and cloned the pyrrolomycin biosynthetic gene cluster (BGC). The BGC from Actinosporangium vitaminophilum ATCC 31673 spans approximately 56 kb and contains about 35 open reading frames (ORFs) [3].
Key Genetic Components: The cluster shows similarity to the BGC for pyoluteorin, a structurally related antibiotic. It contains genes encoding for:
Confirmation of the BGC's identity was achieved by cloning a similar cluster from the transformable producer Streptomyces sp. UC 11065 and demonstrating that the disruption of two genes within this cluster abolished pyrrolomycin production [3].
This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, unlike Pyrrolomycin D, which has a broader spectrum that includes Gram-negative bacteria and fungi [1] [5].
The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens, compared to other natural pyrrolomycins. Please note that data for some compounds against certain strains was not available (N/A) in the provided literature.
| Pathogen | This compound (µM) | Pyrrolomycin D (µM) | Pyrrolomycin E (µM) | Dioxapyrrolomycin (µM) |
|---|---|---|---|---|
| Staphylococcus aureus 209P JC-1 | 0.61 | ≤ 0.069 | 5.07 | 0.077~0.64 |
| Streptococcus faecalis | N/A | N/A | N/A | N/A |
| Bacillus anthracis | N/A | N/A | N/A | N/A |
Table: Comparative in vitro MIC values of this compound and related compounds against Gram-positive bacteria. Data adapted from [5].
Protonophore Activity: Recent evidence indicates that pyrrolomycins, including this compound, function as protonophores. They disrupt the bacterial membrane potential by transporting protons across the lipid bilayer, which decouples oxidative phosphorylation and leads to cell death [6] [7]. This mechanism is shared with other chloropyrrole-containing natural products that feature a 4-acylphenol pharmacophore [8].
Multifaceted Effects: A 2024 study corroborates this, showing that pyrrolomycins cause membrane depolarization and also induce broader macromolecular alterations in Staphylococcus spp., including changes to wall teichoic acids, membrane fluidity, and protein function [7].
Modern Synthesis: To overcome the high cytotoxicity of natural polyhalogenated pyrrolomycins, recent research focuses on synthetic analogs. A key strategy involves replacing chlorine atoms with nitro groups on the pyrrole nucleus. This modification has yielded new nitro-pyrrolomycins with improved antibacterial profiles and significantly reduced cytotoxicity toward normal human epithelial cells [6]. These synthetic approaches often utilize efficient methods like Microwave-Assisted Organic Synthesis (MAOS) [6].
The diagram below illustrates how Pyrrolomycin C disrupts the proton gradient.
This compound acts as a mobile hydrogen ion carrier within the lipid bilayer [1] [2].
The protonophore mechanism was confirmed through several key experiments.
The tables below summarize key quantitative findings from the research.
Table 1: Antibacterial Activity (MIC) of this compound [4]
| Bacterial Strain | Culture Condition | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus SH1000 | Standard Medium (CAMHB) | 0.1 |
| Streptococcus pneumoniae | Standard Medium (CAMHB) | 0.1 |
| Escherichia coli (Wild-type) | Standard Medium (CAMHB) | 6 |
| Escherichia coli ΔtolC (Efflux-deficient) | Standard Medium (CAMHB) | 0.0125 |
| Staphylococcus aureus SH1000 | Medium + 0.5% Bovine Serum Albumin (BSA) | 12.5 |
Table 2: Mitochondrial Uncoupling Activity [2]
| Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| Membrane Potential | Concentration-dependent depolarization | Isolated rat liver mitochondria |
| State 4 Respiration | Stimulated in submicromolar range | Isolated rat liver mitochondria |
| Protonophoric Activity | More active than Pyrrolomycin D | In mitochondria and mitoplasts |
| Protonophoric Activity | Less active than Pyrrolomycin D | In submitochondrial particles (SMPs) and planar BLMs |
Beyond its core protonophore mechanism, this compound exhibits other relevant biological activities.
The table below summarizes the core bioenergetic effects of Pyrrolomycin C on cellular membranes.
| Aspect | Effect of this compound | Experimental Context |
|---|---|---|
| Primary Mechanism | Protonophore (carries protons across membrane) [1] | Isolated rat liver mitochondria; liposomes |
| Overall Outcome | Uncoupler of Oxidative Phosphorylation [1] [2] | Bacterial and mitochondrial bioenergetics |
| Result on Membrane | Dissipation of Proton Motive Force (PMF) & Membrane Depolarization [1] [2] | Bacterial membranes & artificial lipid membranes |
| Potency (Respiration Stimulation) | IC50 in submicromolar range [1] | Isolated rat liver mitochondria |
| Comparative Activity | More potent uncoupler than Pyrrolomycin D in intact mitochondria [1] | Isolated rat liver mitochondria |
The following diagram illustrates the sequence of this protonophore action leading to bacterial cell death.
Protonophore mechanism of this compound.
For researchers aiming to validate or explore this mechanism further, the following workflow using the voltage-sensitive dye DiSC₃(5) is a key method.
This workflow can be visualized as follows.
Workflow for measuring membrane depolarization.
Research into this compound's membrane-depolarizing action has revealed potential beyond traditional antibiotics.
Pyrrolomycins are a family of heavily halogenated, natural product antibiotics primarily produced by various Streptomyces species and Actinosporangium vitaminophilum [1] [2]. These compounds are characterized by their high chlorine content and, in some analogues, a nitro group on the pyrrole ring, which contribute to their potent biological activity [3] [4]. Among them, Pyrrolomycin C is a prominent member known for its potent and selective activity against Gram-positive bacteria [1] [5]. Its nanomolar level efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae makes it a compelling candidate for further research in an era defined by the escalating burden of antibiotic resistance [1] [3]. This whitepaper provides a comprehensive technical summary of this compound's antimicrobial spectrum, its mechanism of action, and relevant experimental methodologies for researchers and drug development professionals.
This compound exhibits a potent and relatively narrow spectrum of activity, predominantly targeting Gram-positive bacteria. Its activity against Gram-negative pathogens is typically weak unless major efflux systems are compromised [1].
The table below summarizes the minimum inhibitory concentration (MIC) values of this compound against a range of bacterial pathogens, demonstrating its Gram-positive specificity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Pathogens
| Bacterial Strain / Organism | MIC (μg/mL) | Culture Medium / Conditions | Notes |
|---|---|---|---|
| Gram-Positive Bacteria | |||
| Staphylococcus aureus SH1000 | 0.1 [1] | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Confirms high potency |
| Streptococcus pneumoniae | 0.1 [1] | CAMHB | Highly potent activity |
| Staphylococcus aureus 209P JC-1 | 0.61 µM [3] | Not Specified | Approx. 0.22 μg/mL |
| Streptococcus faecalis | 0.61 µM [3] | Not Specified | Approx. 0.22 μg/mL |
| Bacillus anthracis | 0.61 µM [3] | Not Specified | Approx. 0.22 μg/mL |
| Gram-Negative Bacteria | |||
| Acinetobacter baumannii | 6.25 [1] | CAMHB | Weak activity |
| Klebsiella pneumoniae | 27 [1] | CAMHB | Weak activity |
| Pseudomonas aeruginosa PAO1 | 33 [1] | CAMHB | Weak activity |
| Escherichia coli BW25113 | 6 [1] | CAMHB | Weak activity |
| Escherichia coli BW25113 ΔtolC | 0.0125 [1] | CAMHB | Highly potent in efflux-deficient mutant |
| Other Bacteria | |||
| Mycobacterium tuberculosis H37Rv | 3 [1] | Middlebrook 7H9 with OADC | Moderate activity |
The long-elusive mechanism of action of pyrrolomycins has been clearly defined as uncoupling oxidative phosphorylation via a protonophoric action.
This compound functions as a potent natural protonophore (proton shuttle) [1]. It incorporates into the bacterial cytoplasmic membrane and facilitates the transport of protons (H+) across it. This activity dissipates the proton motive force (PMF), which is the essential electrochemical gradient used by bacteria to generate ATP.
Diagram: this compound acts as a protonophore, dissipating the proton gradient essential for ATP synthesis.
The primary protonophoric action triggers a cascade of secondary cellular dysfunctions:
For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments.
This is the standard method for determining Minimum Inhibitory Concentrations (MICs) [1].
Note on Medium: The presence of albumin or serum profoundly affects results. For a more therapeutically relevant assessment, repeat the assay in medium supplemented with 0.5% (w/v) BSA Fraction V or 10% (v/v) fetal calf serum [1].
This protocol measures the disruption of the bacterial membrane potential.
Pyrrolomycins are polyketide antibiotics, and their biosynthetic gene clusters have been identified in producing strains [2]. The core structure consists of a chlorinated pyrrole nucleus that is linked via a carbonyl function to a dichlorophenol moiety [5]. This carbonyl linker is critical for the high anti-Gram-positive activity observed in this compound and D, compared to analogues with a direct linkage [1] [3]. The antibacterial activity is closely related to the high degree of halogenation (chlorine), with increasing halogen content generally leading to increased activity [3] [4].
Resistance to pyrrolomycins is not target-based but primarily revolves around reducing intracellular accumulation.
This compound is a potent, natural protonophore with exceptional and specific activity against Gram-positive bacteria, including priority pathogens. Its unique mechanism of action, which involves collapsing the bacterial membrane potential, makes it a valuable candidate for overcoming target-based resistance mechanisms. However, significant challenges, particularly sensitivity to serum protein binding and innate resistance in Gram-negatives via efflux, must be addressed through future research.
Promising directions include:
The biosynthetic gene cluster for pyrrolomycin C encompasses genes for core scaffold assembly, tailoring, and regulation. The table below details key genes from the Streptomyces sp. UC 11065 cluster and their proposed functions.
| Gene | Proposed Function | Evidence/Notes |
|---|---|---|
| Halogenase (dox16, dox17) | Chlorination of the pyrrole ring [1] | Essential for adding chlorine atoms [1] |
| Nitrate Reductase (dox18, dox19) | Provides nitrite for nitro group formation [2] [3] | Suggests a novel nitration mechanism [2] [3] |
| Polyketide Synthase (dox24) | Construction of the polyketide backbone [1] | Classified as a PKS (Unknown type) [1] |
| Cytochrome P450 (dox20) | Oxidative tailoring reactions [1] | Potential hydroxylation or epoxidation [1] |
| Monooxygenase (dox21) | Oxidative tailoring reactions [1] | - |
| Methyl Transferase (dox19B, dox22) | Methylation of the core structure [1] | - |
| Amino Acid Adenyltransferase (dox8) | Activation of amino acid (likely proline) [4] | Found in a separate, related cluster (BGC0000131) [4] |
The identity of the pyrrolomycin biosynthetic gene cluster in Streptomyces sp. UC 11065 was confirmed through gene disruption experiments [2] [3].
Experimental workflow for gene disruption in Streptomyces sp. UC 11065 [2] [3].
dox17, a halogenase, or dox8) was amplified by PCR [2] [3]. This fragment was cloned into a temperature-sensitive shuttle vector, pKC1139, which cannot replicate in Streptomyces [2] [3]. The resulting plasmid was introduced into Streptomyces sp. UC 11065. Through a single-crossover homologous recombination event, the plasmid integrated into the chromosome, disrupting the target gene [2] [3].dox8 and dox17) independently and completely abolished pyrrolomycin production [2] [3]. This provided direct genetic proof that the cloned locus was essential for biosynthesis.
The table below summarizes the key differences between Pyrrolomycin C and D based on data from structural studies and subsequent research.
| Feature | This compound | Pyrrolomycin D |
|---|---|---|
| Core Structure | 2-(Aroyl)-1H-pyrrole [1] | 2-(Aroyl)-1H-pyrrole [1] |
| Aryl Motif | 3,5-dichloro-2-hydroxybenzoyl [1] | 3,5-dichloro-2-hydroxybenzoyl [1] |
| Pyrrole Substitution | 2,3-dichloropyrrole [1] | 2,3,4-trichloropyrrole [1] |
| Key Structural Difference | Lacks a chlorine at the C4 position of the pyrrole ring. | Contains an additional chlorine atom at the C4 position of the pyrrole ring. |
| Molecular Formula | Information not available in search results | Information not available in search results |
| Antibacterial Potency (MIC vs S. aureus) | 0.1 µg/mL [2] | 0.025 µg/mL [2] |
| Cytotoxicity (IC₅₀ in HepG2 cells) | 0.62 µM [2] | 1.1 µM [2] |
The structural difference is a single chlorine atom at the C4 position of the pyrrole ring, which confers greater antibacterial potency to Pyrrolomycin D [1]. This structure-activity relationship highlights the importance of high halogen content for the compounds' biological activity [3].
Recent studies have clarified that Pyrrolomycins act as potent protonophores, disrupting the bacterial proton gradient across the cell membrane. They incorporate into the lipid bilayer and shuttle protons, effectively "uncoupling" the membrane potential essential for ATP synthesis [2]. Pyrrolomycin D is an order of magnitude more potent than the classic uncoupler CCCP [2].
The experimental workflow for characterizing Pyrrolomycin's mechanism is summarized below.
Experimental Workflow for Pyrrolomycin Characterization
The discovery of the protonophore mechanism explains Pyrrolomycins' Gram-positive selectivity. While potent, they are often substrates for efflux pumps in Gram-negative bacteria; E. coli lacking the TolC efflux component shows high sensitivity to Pyrrolomycin D [2]. This highlights efflux as a primary bacterial resistance mechanism.
Future research is exploring synthetic derivatives to improve drug-like properties and overcome translational barriers like poor solubility [4]. The pyrrolomycin scaffold is also being investigated for potential anticancer applications [4].
The initial structural studies from 1983 successfully determined the exact constitution of pyrrolomycin C through spectroscopic and synthetic approaches [1].
Early research focused on characterizing the antibiotic's spectrum, while later studies unveiled the details of its unique mechanism.
Early evaluations determined the Minimum Inhibitory Concentration (MIC) using standard broth dilution methods. The data below is compiled from historical profiles [3].
| Bacterial Strain | This compound MIC (µM) |
|---|---|
| Staphylococcus aureus 209P JC-1 | 0.61 µM |
| Streptococcus faecalis | 0.61 µM |
| Bacillus anthracis | 0.61 µM |
| Escherichia coli | Inactive |
| Salmonella typhi | Inactive |
Later studies used a combination of microbiological and biophysical experiments to uncover the mechanism [4] [5].
E. coli ΔtolC) [4].This compound represents a fascinating case in antibiotic research.
Pyrrolomycins C (Pyr C) and D (Pyr D) are halogenated antibiotics naturally produced by Actinosporangium and Streptomyces species. These compounds have demonstrated significant antimicrobial activity through a mechanism that involves depolarization of bacterial membranes, leading to suppression of bacterial bioenergetics via uncoupling of oxidative phosphorylation. Recent research has revealed that these compounds also exhibit potent mitochondrial uncoupling activity in eukaryotic systems, with Pyr C demonstrating particularly high efficacy in rat liver mitochondria [1]. The protonophore mechanism of pyrrolomycins involves the transport of protons across biological membranes, effectively short-circuiting the proton gradient essential for ATP production and thereby causing the dissipation of chemical energy as heat.
The interest in pyrrolomycins as mitochondrial uncouplers extends beyond their antibiotic properties, as mitochondrial uncouplers have emerged as promising candidates for therapeutic applications in obesity-related conditions and metabolic disorders [2]. Unlike conventional uncouplers like 2,4-dinitrophenol (DNP) that have a narrow therapeutic window, pyrrolomycins operate at submicromolar concentrations, potentially offering a more favorable safety profile for experimental therapeutic applications [2]. This document provides detailed protocols for assessing the mitochondrial uncoupling activity of Pyr C in rat liver mitochondria, along with comprehensive application notes to ensure accurate interpretation of results.
The experimental assessment of this compound's mitochondrial uncoupling activity follows a logical progression from whole mitochondria to simplified membrane systems. The diagram below illustrates this conceptual framework and the relationships between different experimental approaches:
The mitochondrial respiration assay measures oxygen consumption as an indicator of uncoupler activity. In fully coupled mitochondria, respiration is controlled by ADP availability, while uncouplers stimulate respiration by dissipating the proton gradient across the inner mitochondrial membrane. This protocol specifically assesses the ability of This compound to stimulate mitochondrial oxygen consumption in isolated rat liver mitochondria, providing a quantitative measure of its uncoupling potency [1].
Mitochondrial Isolation:
Instrument Calibration:
Baseline Measurements:
Uncoupler Titration:
Maximum Uncoupling Control:
Data Validation:
The membrane potential (Δψ) is the principal component of the proton motive force that drives ATP synthesis. Uncouplers collapse Δψ by facilitating proton transport across the inner mitochondrial membrane. This protocol measures the dissipation of Δψ induced by this compound using the TPMP+ (triphenylmethylphosphonium) distribution method [2]. The extent and concentration dependence of Δψ collapse provide direct evidence of protonophoric activity.
Sample Preparation:
Incubation:
Separation:
Radiolabel Quantification:
Membrane Potential Calculation:
The BLM assay directly measures proton transport across artificial membranes, providing unambiguous evidence of protonophore activity independent of biological membrane proteins [1].
Procedure:
Key Observations for Pyrrolomycins:
Liposomes loaded with pH-sensitive fluorescent dyes (e.g., pyranine) provide a quantitative measurement of proton transport kinetics [1].
Procedure:
Table 1: Comparative Uncoupling Efficacy of Pyrrolomycins in Various Assay Systems
| Assay System | Pyr C Activity Range | Pyr D Activity Range | Relative Potency (Pyr C vs Pyr D) | Key Observations |
|---|---|---|---|---|
| Isolated Mitochondria Respiration | 10⁻⁸ - 10⁻⁶ M | 10⁻⁷ - 10⁻⁵ M | Pyr C > Pyr D (more potent) | Difference attributed to better outer membrane penetration by Pyr C [1] |
| Membrane Potential Collapse | 10⁻⁸ - 10⁻⁶ M | 10⁻⁷ - 10⁻⁵ M | Pyr C > Pyr D | Consistent with respiration data |
| Mitoplast Respiration | Similar EC₅₀ for both | Similar EC₅₀ for both | Pyr C ≈ Pyr D | Supports outer membrane permeability hypothesis |
| Submitochondrial Particles | 10⁻⁸ - 10⁻⁶ M | 10⁻⁹ - 10⁻⁷ M | Pyr D > Pyr C | Direct membrane activity without permeability barriers |
| BLM Proton Transport | Moderate activity | High activity at pH 9 | Pyr D > Pyr C at optimal pH | Confirms intrinsic protonophore capability |
Table 2: Tissue-Specific Sensitivity to Carboxyatractyloside Inhibition of Uncoupling
| Uncoupler Category | Examples | Heart Mitochondria (High ANT) | Liver Mitochondria (Low ANT) | Interpretation |
|---|---|---|---|---|
| Conventional Anionic Protonophores | DNP, FCCP, BAM15 | Strong CATR inhibition | Weak CATR inhibition | ANT involvement tissue-dependent [3] |
| Pyrrolomycins | Pyr C, Pyr D | Expected strong CATR inhibition | Expected weak CATR inhibition | Predicted based on anionic protonophore mechanism |
| Cationic Uncouplers | Ellipticine | No CATR sensitivity | No CATR sensitivity | Different mechanism |
| Channel Formers | Gramicidin A | No CATR sensitivity | No CATR sensitivity | Direct membrane perturbation |
| Ylidic Protonophores | Ester-stabilized | CATR stimulation | CATR stimulation | Unique activation mechanism |
This compound represents a potent mitochondrial uncoupler with distinctive properties that make it valuable for both basic research and potential therapeutic development. Its submicromolar efficacy in intact mitochondria, combined with its demonstrated protonophore mechanism, positions it as an attractive compound for metabolic studies. The differential activity between Pyr C and Pyr D across various membrane systems provides unique insights into structure-activity relationships for antibiotic-derived uncouplers.
The comprehensive protocols outlined here enable researchers to quantitatively assess the uncoupling activity of this compound and related compounds in multiple experimental systems. These methods facilitate the characterization of novel uncouplers with potentially improved safety profiles for addressing metabolic diseases. The tissue-specific sensitivity to carboxyatractyloside highlights the importance of contextualizing uncoupler mechanisms within physiological environments, particularly when considering therapeutic applications [3].
Pyrrolomycins (PMs) are a family of heavily halogenated natural product antibiotics produced by Actinosporangium and Streptomyces species, known for their nanomolar potency against Gram-positive bacteria [1] [2] [3]. Recent mode-of-action studies have definitively classified Pyrrolomycins C and D as potent natural protonophores that disrupt the bacterial proton gradient and uncouple oxidative phosphorylation, leading to membrane depolarization [1]. This document provides detailed application notes and standardized protocols for researchers to quantitatively measure the membrane-depolarizing activity of Pyrrolomycin C using two complementary techniques: potentiometric fluorescent dyes and artificial bilayer lipid membrane (BLM) electrophysiology.
This compound exerts its antibacterial effect primarily by acting as a protonophore, a molecule that shuttles protons across lipid bilayers, dissipating the transmembrane electrochemical gradient.
The following diagram illustrates the workflow for investigating this compound's mechanism of action, from hypothesis to validation.
The antibacterial activity of this compound and its analogs varies significantly across bacterial species and is highly influenced by the experimental medium, particularly the presence of albumin.
Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound and Analogs [1]
| Strain | Culture Medium | MIC (µg/mL) |
|---|---|---|
| S. aureus SH1000 | Standard CAMHB | 0.1 |
| S. pneumoniae | Standard CAMHB | 0.1 |
| E. coli BW25113 | Standard CAMHB | 6.0 |
| E. coli BW25113 ΔtolC | Standard CAMHB | 0.0125 |
| S. aureus SH1000 | CAMHB + 0.5% BSA | 12.5 |
| E. coli BW25113 ΔtolC | CAMHB + 0.5% BSA | 6.0 |
Key Observations from MIC Data:
This protocol uses the fluorescent dye DiSC₃(5) to monitor changes in membrane potential in a suspension of Staphylococcus aureus cells [1] [4].
Workflow Overview:
This in vitro electrophysiology technique directly demonstrates the protonophoric activity of this compound by measuring proton transport currents across an artificial membrane [1].
This compound is a highly potent natural protonophore that effectively depolarizes the bacterial cytoplasmic membrane. The protocols outlined here—using potentiometric dyes in whole cells and direct electrophysiology in artificial bilayers—provide robust and complementary methods for quantifying this activity. These standardized protocols will aid researchers in characterizing novel pyrrolomycin analogs and advancing the development of this promising class of antibiotics against multidrug-resistant bacteria.
Pyrrolomycins represent a class of heavily halogenated natural product antibiotics derived primarily from Streptomyces species that demonstrate exceptional potency against Gram-positive pathogens, particularly staphylococcal biofilms [1] [2]. These compounds are characterized by their high halogen content (typically chlorine or bromine atoms) and a distinctive pyrrole ring structure that contributes to their antimicrobial activity [2]. Among this family, pyrrolomycin C has emerged as a promising candidate for addressing the significant clinical challenge of biofilm-associated infections, which demonstrate intrinsic resistance to conventional antibiotics due to their protective extracellular polymeric matrix [3] [4]. The emergence of multidrug-resistant staphylococcal strains, especially methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for novel therapeutic agents with alternative mechanisms of action [2] [4].
Biofilm-forming staphylococci represent a particularly challenging therapeutic target as these structured communities can exhibit up to 1000-fold increased antibiotic resistance compared to their planktonic counterparts [4]. The biofilm matrix functions as a physical barrier that restricts antibiotic penetration while housing bacterial populations with heterogeneous metabolic states, including dormant persister cells that demonstrate exceptional tolerance to conventional antibacterial agents [4]. This compound presents a promising solution to this clinical challenge through its demonstrated activity against both planktonic and biofilm-embedded staphylococcal cells, potentially offering a new approach to managing device-related infections, chronic wound biofilms, and other recalcitrant staphylococcal infections [3] [2].
This compound demonstrates a marked spectrum of activity with particularly potent effects against Gram-positive bacteria, notably staphylococcal species including both Staphylococcus aureus and Staphylococcus epidermidis [1] [2]. The compound's efficacy against Gram-negative pathogens is significantly enhanced when bacterial efflux systems are compromised, as evidenced by dramatically reduced MIC values in E. coli ΔtolC mutants defective in the AcrAB-TolC efflux pump [1]. This suggests that the inherent resistance of Gram-negative bacteria to this compound may be overcome through strategic approaches that bypass efflux mechanisms.
Table 1: Antibacterial Profile of this compound Against Planktonic Bacteria
| Bacterial Strain | MIC Value (μg/mL) | Growth Conditions | Reference Compound (MIC) |
|---|---|---|---|
| Staphylococcus aureus SH1000 | 0.1 | CAMHB | Rifampicin (0.05 μg/mL) |
| Streptococcus pneumoniae | 0.1 | CAMHB | Rifampicin (0.05 μg/mL) |
| Escherichia coli BW25113 | 6.0 | CAMHB | Ciprofloxacin (0.015 μg/mL) |
| Escherichia coli BW25113 ΔtolC | 0.0125 | CAMHB | Ciprofloxacin (<0.015 μg/mL) |
| Mycobacterium tuberculosis H37Rv | 3.0 | 7H9-GT-OADC | Rifampicin (0.005 μg/mL) |
The remarkable nanomolar potency of this compound against susceptible staphylococcal strains positions it as one of the most potent natural product antibiotics discovered to date [1]. However, it is important to note that the presence of albumin or serum components in growth media can significantly impact the apparent activity of this compound, with MIC values increasing up to 125-fold in the presence of 0.5% bovine serum albumin (BSA) [1]. This protein-binding effect has important implications for both in vitro testing conditions and potential in vivo applications, necessitating careful consideration in experimental design and therapeutic development.
The therapeutic potential of any antimicrobial agent must be evaluated in the context of its selective toxicity toward bacterial versus mammalian cells. This compound demonstrates concentration-dependent cytotoxicity against human cell lines including HepG2 (hepatocellular carcinoma) and HEK-293 (human embryonic kidney) cells, with IC₅₀ values of 0.62 μg/mL and 1.01 μg/mL, respectively [1]. This narrow window between antibacterial efficacy and mammalian cell toxicity presents a challenge for therapeutic development and underscores the importance of targeted delivery approaches or chemical modification strategies to improve the compound's selectivity index.
This compound demonstrates significant potential in combating staphylococcal biofilms, which are recognized as major contributors to persistent infections associated with medical devices and chronic wounds [3]. The anti-biofilm activity has been quantitatively assessed against multiple staphylococcal strains using methods such as methylthiazotetrazolium staining and viable plate counts to determine both biofilm metabolic activity and bacterial viability [3] [5]. These assessments reveal that this compound produces significant biofilm inhibition at concentrations as low as 0.045 μg/mL, with most compounds in this class demonstrating robust activity at 1.5 μg/mL [3].
Table 2: Anti-biofilm Efficacy of this compound and Structural Analogues
| Compound | Biofilm Inhibition at 1.5 μg/mL | Activity at Lowest Screening Concentration (0.045 μg/mL) | Cytotoxicity (Human Cells) |
|---|---|---|---|
| This compound | Significant inhibition (%) | Active (strain-dependent) | Moderate cytotoxicity |
| Pyrrolomycin D | Significant inhibition (%) | Active (strain-dependent) | Moderate cytotoxicity |
| Pyrrolomycin F2a | Significant inhibition (%) | Not reported | Lower cytotoxicity |
| Pyrrolomycin I | Moderate inhibition | Not active | Lower cytotoxicity |
| Synthetic derivative 1d | >60% inhibition | Not reported | Low cytotoxicity, IC₅₀ = 140 μM (SrtA) |
The structure-activity relationship studies indicate that the anti-biofilm efficacy of pyrrolomycin derivatives is closely linked to their halogenation pattern, with more heavily halogenated compounds generally demonstrating enhanced activity [2]. Additionally, synthetic optimization has yielded analogues with improved therapeutic indices, such as compound 1d, which maintains potent anti-biofilm activity (IC₅₀ of 3.4 nM against S. aureus ATCC 25923 biofilm formation) while demonstrating reduced cytotoxicity [6].
The following diagram illustrates the experimental workflow for assessing this compound anti-biofilm activity:
The primary mechanism of action underlying this compound's antibacterial and anti-biofilm activity involves its function as a potent natural protonophore that effectively uncouples oxidative phosphorylation by dissipating the bacterial proton motive force [1]. Through electrophysiological studies employing artificial bilayer lipid membranes, researchers have demonstrated that this compound operates as a membrane-depolarizing agent with an order of magnitude greater potency than conventional uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP) [1]. This potent protonophoric action directly disrupts the critical proton gradient essential for ATP production, ultimately compromising bacterial energy metabolism and viability.
Recent multidisciplinary investigations integrating spectroscopic and imaging approaches have revealed that this compound induces significant macromolecular alterations in staphylococcal cells, including changes to wall teichoic acid anomeric configuration, modified membrane fluidity, induction of staphyloxanthin production, and structural changes to protein functionality [7]. These comprehensive effects on fundamental cellular structures and processes contribute to the compound's efficacy against both planktonic and biofilm-embedded staphylococci.
Beyond its primary protonophore activity, emerging evidence suggests that this compound may engage additional molecular targets that contribute to its anti-biofilm efficacy. Computational docking studies indicate that certain pyrrolomycin derivatives can bind to the active site of Sortase A (SrtA), a critical enzyme in S. aureus that anchors virulence factors to the cell wall and participates in biofilm formation [6]. The binding interaction between pyrrolomycin derivatives and SrtA demonstrates notable docking scores of approximately -6.4 kcal/mol, with enzyme inhibition (IC₅₀) observed at 140 μM for compound 1d [6]. This multi-target engagement potential enhances the attractiveness of this compound as a therapeutic candidate capable of simultaneously disrupting multiple aspects of staphylococcal pathogenesis.
The following diagram illustrates the multifaceted mechanism of action of this compound against staphylococcal biofilms:
Protocol 1: Staphylococcal Biofilm Cultivation for Anti-biofilm Testing
Objective: Establish standardized 24-48 hour staphylococcal biofilms for evaluating this compound efficacy.
Materials:
Procedure:
Protocol 2: this compound Treatment of Pre-formed Biofilms
Materials:
Procedure:
Protocol 3: Metabolic Activity Assessment via MTT Staining
Principle: The methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay measures metabolic activity of biofilm-embedded cells through conversion of yellow tetrazolium salt to purple formazan crystals by metabolically active bacteria.
Procedure:
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) Analysis
Materials:
Procedure:
The remarkable in vitro potency of this compound must be evaluated in the context of significant serum protein binding that can substantially reduce its effective concentration. Studies demonstrate that the addition of 0.5% bovine serum albumin (BSA) to growth media can increase the MIC of this compound against S. aureus SH1000 from 0.1 μg/mL to 12.5 μg/mL—a 125-fold reduction in apparent activity [1]. Similarly, supplementation with 10% fetal calf serum (FCS) increases the MIC to 21 μg/mL [1]. This pronounced protein-binding effect presents a substantial challenge for systemic administration and underscores the necessity for targeted delivery approaches or chemical modification strategies to mitigate protein binding.
Potential solutions include the development of liposomal formulations, nanoparticle-based delivery systems, or structural analogues with reduced protein affinity. The demonstrated efficacy of this compound against biofilms suggests that localized delivery approaches—such as antibiotic-impregnated medical device coatings, wound dressings, or topical formulations—may represent the most viable near-term application strategies where systemic exposure and associated protein binding can be minimized [2].
Studies investigating resistance development to pyrrolomycins have selected for resistant mutants in both Staphylococcus aureus and Escherichia coli ΔtolC backgrounds [1]. Characterization of these resistant mutants revealed that the mechanisms of acquired resistance predominantly affect compound penetration rather than target modification, consistent with the compound's mechanism of action as a protonophore that disrupts fundamental cellular energetics [1]. This resistance profile suggests a lower probability of target-based resistance development compared to antibiotics acting on specific enzymes or ribosomal targets, potentially extending the clinical utility of this compound if deployed strategically.
The selection of pyrrolomycin-resistant mutants highlights the importance of prudent use strategies and potential combination therapies to limit resistance development. Further research is needed to comprehensively understand the genetic basis of resistance and to monitor potential cross-resistance with other antimicrobial agents.
This compound represents a promising anti-biofilm agent with a unique mechanism of action centered on its potent protonophore activity, which disrupts fundamental bacterial energy metabolism and membrane integrity [1] [7]. The compound demonstrates exceptional potency against staphylococcal biofilms at nanomolar concentrations, with significant inhibition observed at concentrations as low as 0.045 μg/mL [3]. Future development efforts should focus on addressing the current limitations through formulation optimization to mitigate serum protein binding, structural modification to improve selectivity indices, and exploration of synergistic combinations with conventional antibiotics to enhance efficacy and limit resistance development.
The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound anti-biofilm activity, enabling consistent assessment across laboratories and facilitating direct comparison with emerging anti-biofilm agents. As antimicrobial resistance continues to escalate, the unique properties and mechanisms of action exhibited by this compound and its optimized derivatives offer promising avenues for addressing the significant clinical challenge posed by biofilm-associated staphylococcal infections.
1. Introduction Pyrrolomycins, such as Pyrrolomycin C (PM-C), are polyhalogenated metabolites with potent antibacterial and anticancer activity [1] [2]. Their development as therapeutic agents requires robust bioanalytical methods to understand their pharmacokinetics. This application note outlines a validated LC-MS/MS method, adapted from a study on the pyrrolomycin derivative MP1, for the sensitive quantification of pyrrolomycins in mouse plasma and tissues [3] [4]. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for distribution and metabolism studies.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (Solid-Phase Extraction) The following protocol is optimized for plasma and tissue homogenates [3] [4]:
2.3. Instrumentation and LC-MS/MS Conditions
Table 1: Chromatographic Conditions for Pyrrolomycin Separation
| Parameter | Specification |
|---|---|
| Analytical Column | Waters Acquity UPLC BEH C18 (1.7 µm, 100 × 2.1 mm) |
| Guard Column | Acquity UPLC C18 Guard Column |
| Mobile Phase | A: 0.1% Acetic acid in water B: Methanol | | Elution Mode | Isocratic (A:B = 10:90, v/v) | | Flow Rate | 0.25 mL/min | | Run Time | 6.0 min | | Column Temperature | 40°C [5] |
Table 2: Mass Spectrometric Parameters in Negative Ionization Mode (ESI-)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| This compound | To be optimized | To be optimized | Analyte |
| Internal Standard | To be optimized | To be optimized | Internal Standard |
| Example: MP1 | 324.10 | 168.30 | [3] [4] |
| Example: PL-3 (IS) | 411.95 | 224.15 | [3] [4] |
2.4. Method Validation The method should be validated according to FDA guidelines [6]. Key parameters are summarized below based on the MP1 validation [3] [4].
Table 3: Method Validation Results (Data from MP1 as an Example)
| Validation Parameter | Result (for MP1) | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.2 - 500 ng/mL | r² > 0.980 [3] [4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Accuracy & Precision ±20% [3] |
| Intra-day Precision (%RSD) | 1.4% - 10.8% | < 15% [3] [6] |
| Intra-day Accuracy (%Bias) | -13.4% to 7.3% | ±15% [3] [6] |
| Extraction Recovery | 89.1% - 95.8% | Consistent and high [3] |
| Matrix Effect | ±15% | Negligible [3] |
Stability: Analyte stability was confirmed under various conditions: bench-top (4 h), autosampler (24 h at 4°C), freeze-thaw (3 cycles), and long-term (12 months at -80°C) [4].
The diagram below summarizes the entire quantification process.
Neuroblastoma is a common extracranial solid tumor in children, with high-risk cases often characterized by MYCN oncogene amplification, a marker of poor prognosis. The search for effective treatments has led researchers to explore various chemical entities, including pyrrolomycins, a class of polyhalogenated antibiotics known for their potent biological activity. Initially isolated from Actinosporangium and Streptomyces species, these compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Recent studies have focused on synthetic derivatives, such as MP1, designed to improve drug-like properties while maintaining or enhancing anti-tumor efficacy against high-risk, chemoresistant neuroblastoma. These compounds are particularly promising in targeting MYCN-amplified neuroblastoma cells, which are known to possess altered metabolic pathways and are often resistant to conventional therapies. The following application notes and protocols detail the methodologies for evaluating pyrrolomycin compounds in neuroblastoma models, providing a framework for researchers in the field of oncology drug discovery [1] [2] [3].
Pyrrolomycin derivatives exhibit their anti-cancer effects in neuroblastoma through multiple interconnected mechanisms, primarily targeting cellular metabolism and apoptotic pathways.
In MYCN-amplified neuroblastoma cells, pyrrolomycin MP1 disrupts energy metabolism, a critical vulnerability of these high-energy-demanding cells. Treatment with MP1 leads to a significant decline in metabolic activity, forcing cells into a state of quiescence (a reversible dormancy) and reducing the proportion of cells in the S-phase of the cell cycle. Electron microscopy studies confirm ultra-structural changes in mitochondria, including cristae loss and organelle rounding, indicating severe metabolic disruption. This effect is particularly potent in MYCN-driven cells due to their dual dependence on both glycolysis and oxidative phosphorylation to fuel rapid proliferation [1] [4].
A pivotal mechanism of MP1 is the suppression of key oncogenic drivers. Western blot and RNAseq analyses show that MP1 treatment significantly reduces MYCN and MCL-1 expression at both the gene and protein levels. MCL-1 is an anti-apoptotic protein of the Bcl-2 family, and its degradation promotes cell death. Notably, MP1 does not significantly alter the protein levels of BAX, bcl-2, or BRD-4, indicating a selective mechanism. The downregulation of MYCN, a master regulator of neuroblastoma pathogenesis, disrupts multiple downstream proliferative and metabolic signaling pathways [1] [3].
MP1 treatment triggers autophagic processes, evidenced by a marked increase in the LC3II/LC3I ratio, a key biomarker of autophagy. Furthermore, induction of apoptosis is confirmed by the cleavage of PARP, a hallmark of caspase-mediated cell death. These processes represent major cell death and survival pathways that are activated in response to the metabolic and oncogenic stress induced by pyrrolomycins [1].
The following diagram illustrates the core mechanistic pathways of Pyrrolomycin MP1 in a neuroblastoma cell:
The efficacy of pyrrolomycins has been evaluated across several neuroblastoma cell lines with distinct genetic backgrounds. The table below summarizes the sensitivity of different cell lines to MP1 treatment, highlighting its potency against MYCN-amplified models.
Table 1: In Vitro Cytotoxicity of MP1 in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Reported IC₅₀ (μM) | Key Characteristics |
|---|---|---|---|
| BE-2c | Amplified | 0.096 | High-risk, chemoresistant model [1] |
| IMR-32 | Amplified | 0.89 | MYCN-amplified model [1] |
| SKN-AS | Non-Amplified | >50 | Significantly less sensitive [1] |
| SH-SY5Y | Non-Amplified* | Not Specified for MP1 | Common model for neuronal differentiation; subclone of SK-N-SH [5] |
*The SH-SY5Y cell line is a subclone of the SK-N-SH line, which is not typically MYCN-amplified.
A highly promising strategy is the combination of pyrrolomycin MP1 with the mTOR inhibitor temsirolimus (TEM). This combination demonstrates strong synergistic effects, particularly in chemoresistant, MYCN-amplified models. The IC₅₀ of MP1 in BE-2c cells drops from 0.096 μM to 0.023 μM when combined with 1 μM TEM. In vivo studies in mouse models have shown that this combination can produce complete tumor regression in a significant proportion of subjects and significantly slow tumor growth compared to monotherapies. The synergy is rationalized by the fact that MYCN amplification hyperactivates the PI3K-AKT-mTOR pathway, making cells particularly vulnerable to its inhibition alongside direct oncogenic targeting by MP1 [1] [4].
4.1.1 Recommended Cell Lines:
4.1.2 Culture Conditions:
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of pyrrolomycins.
Table 2: Protocol for MTT Viability Assay
| Step | Parameter | Specification |
|---|---|---|
| 1. Seeding | Cells | BE-2c, IMR-32, SKN-AS |
| Seeding Density | 25,000 - 40,000 cells/well (96-well plate) | |
| Adherence Time | Allow cells to adhere overnight | |
| 2. Treatment | Compound | MP1 (or other pyrrolomycin) |
| Vehicle | DMSO (include vehicle control wells) | |
| Concentration Range | e.g., 0.1, 0.25, 0.5, 1.0, 5.0, 10.0, 50.0 μM | |
| Incubation Time | 18 hours | |
| 3. Detection | Reagent | MTT solution (5 mg/mL in PBS) |
| Volume per Well | 10 μL | |
| Incubation | 4 hours at 37°C | |
| Solubilization | Add solubilization solution (e.g., SDS-HCl) | |
| Measurement | Absorbance at 550 nm | |
| 4. Analysis | Calculation | Non-linear regression of % viability vs. log(concentration) |
For combination studies with temsirolimus (TEM), add a fixed concentration of TEM (e.g., 1 μM) to the MP1 dilution series [1].
4.3.1 Cell Staining:
4.3.2 Data Acquisition and Analysis:
4.4.1 Protein Extraction:
4.4.2 Gel Electrophoresis and Blotting:
4.4.3 Target Detection:
The workflow for the core experimental procedures is visualized below:
The table below consolidates key quantitative findings from preclinical studies of pyrrolomycins to facilitate comparison and study design.
Table 3: Summary of Key Preclinical Findings for Pyrrolomycin Compounds
| Compound / Derivative | Experimental Model | Key Findings / IC₅₀ | Proposed Primary Mechanism |
|---|---|---|---|
| MP1 | BE-2c (NB, MYCN-amp) | IC₅₀ = 0.096 μM | MYCN & MCL-1 downregulation, Metabolic inhibition [1] |
| MP1 + Temsirolimus | BE-2c (NB, MYCN-amp) | IC₅₀ = 0.023 μM (Synergy) | Dual targeting of MYCN and mTOR pathways [1] |
| Pyrrolomycin C (Natural) | HCT116 (Colon Cancer), MCF-7 (Breast Cancer) | Sub-micromolar activity, but high cytotoxicity | Membrane depolarization, Protonophoric action [2] [3] |
| Nitro-Pyrrolomycins (5a-d) | HCT116, MCF-7, hTERT RPE-1 (Normal Epithelial) | Potent activity, Improved Selectivity Index vs. PM-C | Modified electron-withdrawing groups reduce toxicity [2] |
| Marinopyrrole A (Maritoclax) | Leukemia, Melanoma models | IC₅₀ ~ low micromolar | Selective Mcl-1 antagonism & proteasomal degradation [3] |
Pyrrolomycins represent a promising class of compounds for targeting high-risk neuroblastoma, especially those with MYCN amplification. The derivative MP1 stands out for its potency and synergistic potential with targeted agents like temsirolimus. Future work should focus on:
Neuroblastoma (NB) is the most common extracranial solid tumor in children, representing 6-10% of all childhood cancers and approximately 50% of all childhood cancer-related deaths [1]. It is an embryonic tumor arising from precursor cells in the sympathetic nervous system and adrenal medulla, with a median age at diagnosis of 18 months [2]. The prognosis of neuroblastoma is particularly poor in cases with MYCN amplification, which occurs in approximately 20% of cases and accounts for about 40% of high-risk neuroblastomas [2]. MYCN is a key regulator of transcription that activates genes affecting various pathological processes of neuroblastoma, including cell growth, apoptosis, differentiation, angiogenesis, tumor invasion, and metastasis [2]. The pyrrolomycins, particularly the marinopyrrole derivative MP1, have emerged as promising therapeutic agents for MYCN-amplified neuroblastoma due to their potent effects on cancer cell viability and MYCN expression [3] [4]. This application note provides a comprehensive overview of the effects of pyrrolomycin MP1 on MYCN expression in neuroblastoma, along with detailed experimental protocols for researchers and drug development professionals.
Pyrrolomycin MP1 demonstrates potent inhibitory effects on the viability of MYCN-amplified neuroblastoma cells, with particularly strong activity against chemoresistant cell lines [3] [4] [5]. The concentration-dependent response reveals significant selectivity for MYCN-amplified cells over non-amplified counterparts, suggesting a targeted mechanism of action. When combined with the mTOR inhibitor temsirolimus (TEM), MP1 shows enhanced anti-tumor activity, resulting in complete responses in preclinical models and significantly slowed tumor growth compared to control groups [3] [4].
Table 1: In Vitro Efficacy of MP1 in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | MP1 IC50 (μM) | MP1 + TEM (1μM) IC50 |
|---|---|---|---|
| BE-2c | Amplified | 0.096 μM | 0.023 μM |
| IMR-32 | Amplified | 0.89 μM | Not reported |
| SKN-AS | Non-amplified | >50 μM | Not reported |
The differential sensitivity between MYCN-amplified and non-amplified cell lines is striking, with BE-2c cells showing approximately 9-fold greater sensitivity than IMR-32 cells and dramatically higher sensitivity compared to SKN-AS cells [3] [4]. This selectivity is particularly important for therapeutic development, as it suggests a potential window where MYCN-amplified tumors could be targeted with minimal effects on normal tissues.
MP1 treatment produces significant alterations in both MYCN gene and protein expression, as determined through western blot analysis and RNA sequencing [3] [4]. In BE-2c cells, MP1 treatment resulted in:
The reduction in MYCN expression is particularly significant given that high expression of MYCN RNA is an independent adverse prognostic factor for event-free and overall survival in neuroblastoma patients, potentially serving as an even better biomarker than MYCN amplification for predicting poor prognosis [6].
MP1 exerts profound effects on cellular metabolism and mitochondrial function in MYCN-amplified neuroblastoma cells [3] [4]. Treatment with MP1:
These metabolic effects are particularly relevant in the context of MYCN-amplified neuroblastoma, as these cancers demonstrate unique metabolic dependencies, including activation of both glycolysis and oxidative phosphorylation (OXPHOS) to meet the high energy demands associated with MYCN-induced proliferation [3] [4].
Table 2: Molecular Changes Following MP1 Treatment in BE-2c Cells
| Parameter | Effect of MP1 | Assessment Method | Biological Significance |
|---|---|---|---|
| MYCN protein | Decreased | Western blot | Reduced oncogenic drive |
| MCL-1 protein | Decreased | Western blot | Reduced anti-apoptotic signaling |
| LC3II/LC3I ratio | Increased | Western blot | Induction of autophagy |
| Cleaved PARP | Increased | Western blot | Activation of apoptosis |
| Mitochondrial morphology | Abnormal | Electron microscopy | Metabolic disruption |
| Cell cycle S-phase | Decreased | Flow cytometry | Reduced proliferation |
Purpose: To determine the inhibitory concentration 50 (IC50) of MP1 in neuroblastoma cell lines.
Materials:
Procedure:
For combination studies: Add temsirolimus (TEM) at a constant concentration of 1 μM to the MP1 concentration series to evaluate synergistic effects [3] [4].
Purpose: To evaluate the effect of MP1 on MYCN protein expression and related pathways.
Materials:
Procedure:
Purpose: To assess the effect of MP1 on cell cycle progression and apoptosis.
Materials:
Procedure:
Purpose: To evaluate MP1-induced ultrastructural changes in mitochondria.
Materials:
Procedure:
The following diagram illustrates the proposed mechanism of action of MP1 in MYCN-amplified neuroblastoma cells, integrating key findings from the experimental data:
This diagram outlines the comprehensive experimental workflow for assessing MP1 effects on MYCN expression and neuroblastoma cell biology:
Pyrrolomycins are a family of heavily halogenated natural product antibiotics produced by Actinosporium and Streptomyces species that exhibit potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [1] [2] These compounds demonstrate broad-spectrum biological activities, with Pyrrolomycin C (Pyr_C) emerging as a particularly efficient mitochondrial uncoupler and protonophore that operates in the submicromolar concentration range. [1] The growing antibiotic resistance crisis has intensified research into novel antibiotics with unique mechanisms of action, positioning this compound as a promising candidate due to its ability to disrupt bacterial bioenergetics through protonophoric activity. [3] [4]
Planar bilayer lipid membranes (BLMs) serve as an excellent experimental platform for investigating the protonophoric mechanism of this compound. This technique enables direct measurement of ion transport activity across a controlled lipid environment, free from complications introduced by biological transport proteins or complex membrane structures. [1] [5] Research utilizing BLMs has demonstrated that this compound exhibits significant protonophoric activity that is maximal at alkaline pH values (approximately pH 9), which corresponds closely to its pKa value. [1] This application note provides detailed methodologies for employing BLM technology to characterize the protonophoric properties of this compound, supporting ongoing antibiotic discovery and development efforts.
This compound functions as a typical anionic protonophore, effectively shuttling protons across biological membranes through a cyclic mechanism that collapses proton gradients essential for cellular energy production. [1] [4] This mechanism involves the neutralization of proton gradients, leading to dissipation of membrane potential and subsequent uncoupling of oxidative phosphorylation. In bacterial systems, this action disrupts bioenergetic processes, resulting in potent antibiotic effects observed at nanomolar concentrations. [3] [4] The compound's protonophoric activity has been shown to be approximately one order of magnitude more potent than conventional uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP). [4]
Table 1: Comparative Protonophoric Activity of Pyrrolomycin Compounds
| Compound | Relative Potency in BLMs | pH Optimum | Membrane Specificity | Sensitivity to Phloretin |
|---|---|---|---|---|
| This compound | High in biological membranes | ~9 [1] | Enhanced OM penetration [1] | Reduces activity [1] |
| Pyrrolomycin D | Highest in SMPs and BLMs [1] | ~9 [1] | Less efficient OM penetration [1] | Reduces activity [1] |
| CCCP | Reference compound [4] | Broad | Non-specific | Not reported |
The protonophoric activity of this compound is intrinsically linked to its molecular structure, characterized by a polyhalogenated pyrrole nucleus connected to a dichlorophenol moiety. [2] [6] Key structural determinants include:
Comparative studies between this compound and Pyrrolomycin D reveal intriguing structure-function relationships. While Pyrrolomycin D demonstrates superior activity in inverted submitochondrial particles (SMPs) and BLMs, this compound exhibits enhanced efficacy in intact mitochondria, likely due to its superior penetration through the outer mitochondrial membrane. [1]
Establishing a reliable BLM experimental system requires specific instrumentation capable of sensitive current measurements and stable membrane formation:
The formation of stable lipid bilayers is fundamental to obtaining reproducible results:
The following workflow outlines the key steps in performing BLM experiments to characterize this compound:
Figure 1: Experimental Workflow for BLM Analysis of this compound
Table 2: Optimal Experimental Conditions for this compound BLM Studies
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Lipid Composition | DPhPC in n-decane (10 mg/mL) | Forms stable, solvent-containing bilayers |
| Aperture Diameter | 100-200 μm | Balance between stability and measurable current |
| Buffer Composition | 10 mM buffer, 100 mM KCl | Consistent ionic strength; vary buffer type for pH studies |
| This compound Concentration | 1 nM - 10 μM | Start low and increase gradually |
| pH Range | 6.0 - 9.0 | Maximum activity ~pH 9 [1] |
| Temperature | 22-25°C (room temperature) | Controlled environment improves stability |
| Holding Potential | -100 to +100 mV | For I-V relationship characterization |
Analysis of current-voltage (I-V) relationships provides critical insights into the ion transport properties of this compound:
The protonophoric activity of this compound typically manifests as a concentration-dependent increase in membrane conductance that is symmetric (linear) at pH gradients of zero. [1]
Quantitative analysis of this compound's protonophoric activity involves determining key pharmacological parameters:
Table 3: Expected Protonophoric Parameters for this compound in BLM Studies
| Parameter | Expected Value | Experimental Conditions |
|---|---|---|
| Minimum Effective Concentration | < 10 nM [1] | Planar BLM, pH ~9 |
| Maximum Activity pH | ~9 [1] | Close to compound pKa |
| Phloretin Inhibition | Significant reduction [1] | 50-100 μM phloretin |
| Comparative Efficacy vs CCCP | ~10x more potent [4] | Equimolar concentrations |
| I-V Relationship | Linear | Symmetric conditions |
The BLM platform provides valuable insights for antibiotic development and resistance mechanisms:
Research has demonstrated that Gram-negative bacteria become equally sensitive to pyrrolomycins when drug efflux transporters are removed, explaining the apparent Gram-positive specificity of these antibiotics. [3] [4]
Beyond antibacterial applications, BLM studies of this compound provide insights into its effects on mitochondrial function:
Studies have revealed that this compound uncouples mitochondria in the submicromolar concentration range, as evidenced by mitochondrial membrane depolarization and stimulation of mitochondrial respiration. [1]
Planar bilayer lipid membranes provide a powerful reductionist system for characterizing the protonophoric activity of this compound, enabling detailed investigation of its mechanism of action without the complexity of biological membranes. The protocols outlined in this application note facilitate quantitative assessment of this compound's ionophoric properties, supporting antibiotic development efforts and structure-activity relationship studies. The high potency of this compound, coupled with its unique chemical structure, makes it a valuable template for developing novel antibiotics targeting bacterial membrane bioenergetics. [1] [3] [4]
What is Pyrrolomycin C and why is its solubility important? this compound is a heavily halogenated natural product antibiotic with potent activity against Gram-positive bacteria [1] [2]. Its mechanism of action has been identified as a potent protonophore, which uncouples oxidative phosphorylation by disturbing the proton gradient across the bacterial membrane [1]. For in vitro studies aimed at characterizing its activity, mechanism, or resistance, achieving a consistent and sufficient concentration in aqueous solution is critical. However, its chemical structure suggests low aqueous solubility, which is a common challenge for many natural products [3].
What factors significantly influence solubility in biological assays? Your experimental conditions play a major role. A key finding from recent research is that the presence of albumin in the culture medium can drastically reduce the apparent activity of pyrrolomycins [1]. This suggests that the compound may bind to proteins in the medium, effectively reducing the free concentration available to act on bacteria. Therefore, for consistent results, it is crucial to standardize and report the specific medium composition used in your assays [1].
The following diagram outlines a systematic approach to optimizing this compound solubility for your experiments.
Based on general principles for solubility optimization of similar compounds, you can explore the following initial conditions. Note that specific quantitative data for this compound is limited, so this table serves as a starting point for method development.
| Parameter | Suggested Starting Conditions | Rationale & Notes |
|---|---|---|
| Stock Solvent | DMSO (e.g., 10-50 mM stock) | Standard for poorly water-soluble compounds; ensure final [DMSO] in assay has no antimicrobial effect [4]. |
| Aqueous Buffer pH | Range from pH 1.2 to 6.8 (e.g., HCl, Phosphate buffers) | Simulates gastrointestinal range; helps identify pH-dependent solubility [4]. |
| Surfactant Addition | Add surfactants if aqueous solubility is low (e.g., Polysorbate 80) | Useful for compounds with low solubility throughout the pH range; helps mimic in vivo conditions [4]. |
| Co-solvents | Limited percentages of ethanol, PEG-400 | Can enhance solubility; requires control for biological effects [5]. |
This protocol is adapted from standard dissolution and solubility enhancement methodologies [4] [3].
Q: The compound precipitates when I add the stock solution to my aqueous assay medium. What can I do?
Q: The biological activity of this compound is inconsistent between my assay replicates.
Q: How can I confirm that my solubility enhancement method is effective without compromising the antibiotic's activity?
The following table summarizes the key factors affecting pyrrolomycin and general compound stability in cell culture media, along with recommended handling procedures.
| Factor | Effect on Stability | Recommended Handling |
|---|---|---|
| Light | Significant degradation risk for related compounds (Pyrrolomycin D, B vitamins) [1] [2]. Acts as a photosensitizer, generating reactive oxygen species (ROS) [2]. | Use amber vials or foil-wrapped containers. Minimize light exposure during preparation and experimental work [2]. |
| Albumin/Serum | Binds compounds, drastically reducing apparent activity (e.g., Pyrrolomycin D MIC increased >1000-fold) [1]. | Be aware that serum content in media will significantly impact compound bioavailability and effective concentration [1]. |
| Temperature & Time | General vitamin stability decreases with heat and prolonged storage [2]. | Prepare fresh solutions when possible. For stock solutions, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxygen | Degradation is accelerated in an aerobic environment, especially when combined with light [2]. | For long-term storage of stock solutions, consider an inert atmosphere (e.g., nitrogen purge) before sealing vials. |
| Aqueous Solution | General risk of hydrolysis and long-term instability for many compounds. | Use DMSO for preparing concentrated stock solutions. Ensure DMSO is dry and of high grade to minimize water content. |
Since direct data is scarce, you may need to empirically determine the stability of Pyrrolomycin C in your specific media. Here is a validated LC-MS/MS method used for a related compound, MP1, which can be adapted for this purpose [3].
This method can be used to measure this compound concentration in media over time to assess degradation.
A functional assay to complement chemical quantification.
Pyrrolomycins, including Pyrrolomycin C, are potent natural protonophores [1]. They incorporate into bacterial membranes and disrupt the proton gradient across the membrane by shuttling protons, which uncouples oxidative phosphorylation [1]. This action:
Therefore, mitigating this membrane effect is challenging because it is the very basis of its antibiotic activity. However, research points to several strategies centered on chemical modification and experimental conditioning.
The table below summarizes key data on this compound and related derivatives, which can inform your mitigation strategies.
| Compound | Key Feature | Reported MIC/MBC (S. aureus) | Key Finding / Mitigation Insight |
|---|---|---|---|
| This compound | Natural tetrachlorinated compound [2] | MIC~95: 0.1 µg/mL [1] | Benchmark compound; potent membrane depolarization [1]. |
| Pyrrolomycin D | More lipophilic (trichlorinated pyrrole) [1] | MIC~95: 0.025 µg/mL [1] | Higher activity suggests lipophilicity impacts penetration, not just depolarization strength [1]. |
| Nitro-Pyrrolomycins (5a-d) | Halogen atoms replaced with nitro groups [2] [3] | Varies by compound; some show improved MBC vs. Pyr C [2] | Reduced cytotoxicity on normal epithelial cells while maintaining or improving antibacterial/anticancer activity [2] [3]. |
| Methylated PM 2 | Pyrrole NH and phenolic OH groups methylated [2] [3] | N/A | Study suggests biological activity depends on ionizable hydrogens and lipophilicity [2]. |
Q1: Are the non-specific membrane effects of this compound always undesirable? It depends on the application. For its use as a potent antibiotic, the membrane effect is the desired mechanism. The "non-specific" nature becomes a problem when it leads to off-target cytotoxicity in host cells or a lack of selectivity between bacterial and mammalian membranes, limiting its therapeutic window [1] [2].
Q2: What is the most promising chemical strategy to reduce this compound's cytotoxicity? Replacing the halogen atoms on the pyrrole nucleus with nitro groups has shown great promise. This modification retains—and in some cases enhances—the desired antibacterial and anticancer activities while significantly reducing toxicity toward normal human epithelial cells [2] [3]. This approach directly addresses the toxicity linked to heavy polyhalogenation.
Q3: How does the presence of albumin in the culture medium affect my experimental results? Albumin in the medium (e.g., in standard supplements like fetal calf serum or OADC) can significantly reduce the apparent activity of pyrrolomycins. For instance, the MIC of Pyrrolomycin D against S. aureus increased 1000-fold (from 0.025 µg/mL to 25 µg/mL) in the presence of albumin [1]. This is likely due to serum protein binding, which sequesters the compound. You must account for this in your in vitro assays, especially when translating results to in vivo models.
Q4: My compound shows good membrane depolarization but poor bacterial killing. What could be the issue? As seen with this compound, it is a more potent depolarizing agent than Pyrrolomycin D, yet Pyrrolomycin D has a lower MIC [1]. This discrepancy highlights that overall biological activity is not solely a function of depolarization strength. Other factors, particularly compound lipophilicity and the ability to permeate and accumulate within the cell membrane, are critical determinants of final efficacy [2] [3].
Here is a general workflow for evaluating and mitigating the membrane effects of your compounds, synthesizing methodologies from the research.
Key Experimental Details:
Chemical Synthesis of Analogues:
1H-NMR (looking for the pyrrolic NH signal at ~13-14 δ and phenolic OH at ~10-11 δ) and high-resolution mass spectrometry. Purity should be confirmed by HPLC (>95%) [1] [2].Membrane Depolarization Assay:
Antibacterial Susceptibility Testing:
The table below summarizes effective concentrations of this compound (Pyr C) in different experimental models, based on recent studies.
| Experimental Model | Effective Concentration Range | Key Observed Effect | Citation |
|---|---|---|---|
| Isolated rat liver mitochondria | Sub-micromolar range (more active than Pyr D) | Mitochondrial membrane depolarization; stimulation of mitochondrial respiration [1] | |
| Anticancer activity (in vitro cell lines) | Sub-micromolar IC50 values (e.g., ~0.62 µM for HepG2 cells) | Cytotoxicity in various cancer cell lines [2] [3] | |
| Antibacterial activity (S. aureus) | 0.1 µg/mL (MIC) | Potent growth inhibition of Gram-positive bacteria [2] |
Here are answers to common experimental questions based on the established mechanism of action and published methodologies.
FAQ 1: What is the primary mechanism of action I should consider when designing my mitochondrial experiments?
This compound functions as a potent protonophore [2]. Its mechanism has been directly demonstrated in isolated mitochondria:
FAQ 2: What is a recommended step-by-step protocol to assess this compound's uncoupling activity?
You can adapt the following methodology from studies on isolated mitochondria [1].
The workflow for this experimental approach is summarized in the following diagram:
FAQ 3: My this compound is not showing the expected uncoupling effect. What could be wrong?
FAQ 4: Are there any specific handling or safety concerns with this compound?
The primary source of assay interference with Pyrrolomycin C is its non-specific binding to proteins like albumin, a common component in culture media. This binding sequesters the compound, making it less available to act on bacterial targets.
The table below summarizes key experimental findings on this effect:
| Assay Condition | Organism | MIC of this compound | Observation & Implication |
|---|---|---|---|
| Standard medium (CAMHB) [1] | S. aureus SH1000 | 0.1 µg/mL [1] | Establishes baseline potency in a protein-free medium. |
| With 0.5% Bovine Serum Albumin (BSA) [1] | S. aureus SH1000 | 12.5 µg/mL [1] | >100-fold increase in MIC; demonstrates severe sequestration of the compound by serum protein. |
| With 10% Fetal Calf Serum (FCS) [1] | S. aureus SH1000 | 21 µg/mL [1] | Confirms the interference is caused by serum components. |
| Standard medium (CAMHB) [1] | E. coli ΔtolC | 0.0125 µg/mL [1] | Shows high intrinsic activity against a Gram-negative strain with a disabled efflux pump. |
| With 0.5% BSA [1] | E. coli ΔtolC | 6 µg/mL [1] | ~500-fold increase in MIC, indicating protein binding is a universal confounding factor, not limited to Gram-positive bacteria. |
To ensure your experimental results accurately reflect this compound's true antibacterial activity, consider the following strategies.
Q: Why does my assay show weak or no activity for this compound, even though it's known to be potent? A: This is most likely due to the use of a culture medium supplemented with serum or albumin. The data above shows that these components can reduce the effective concentration of this compound by over 100-fold, causing MIC values to be falsely high [1].
Q: How can I confirm that protein binding is causing the issue in my experiments? A: The most direct test is to perform a parallel MIC assay with and without the addition of serum or BSA to your standard medium. A significant increase (e.g., 10-fold or more) in the MIC in the protein-supplemented medium strongly indicates sequestration is occurring [1].
Q: What are my options for mitigating this interference? A: You have several paths:
This protocol outlines how to directly test the effect of protein binding on your compound's activity.
Procedure:
MIC (with protein) / MIC (without protein). A large fold-increase (as shown in the table above) is a quantitative measure of the protein binding interference.
Here are answers to common experimental questions and detailed protocols for key assays.
The biofilm matrix acts as a formidable physical and chemical barrier. The key challenges include:
This compound is a membrane-active compound that can disrupt the proton gradient [4]. Its efficacy can be potentiated by co-administering it with agents that disrupt the biofilm matrix, allowing better penetration to the bacterial cell membranes.
| Enzyme | Target in Biofilm Matrix | Expected Outcome with this compound | Key Considerations |
|---|---|---|---|
| Dispersin B [5] | Poly-N-acetylglucosamine (PNAG) | Inhibits biofilm formation, detaches established biofilms, increases susceptibility. | Broad-spectrum activity against Gram-positive and Gram-negative pathogens. |
| Glycosidases (e.g., Cellulase) [5] | Polysaccharides (e.g., cellulose) | Reduces biomass, degrades exopolysaccharides (EPS), improves antibiotic access. | Efficacy is pH-dependent (e.g., works better at pH 5 than pH 7). |
| Proteases [5] | Protein components of the matrix | Disrupts structural integrity of the biofilm, facilitating penetration. | Specificity for certain protein types may vary. |
| Deoxyribonucleases (DNase) [5] | Extracellular DNA (eDNA) | Degrades the eDNA scaffold, weakening the biofilm structure. | Useful for biofilms where eDNA is a major matrix component. |
Variability often stems from inconsistencies in biofilm growth and treatment. Ensure:
This protocol outlines a standard assay to test the efficacy of this compound combined with Dispersin B or other enzymes against a pre-formed biofilm [5].
Workflow Diagram: Synergy Assay
Materials & Reagents:
Step-by-Step Method:
Scanning Electron Microscopy (SEM) provides high-resolution images of biofilm ultrastructure and can visually confirm the disruptive effects of treatments [6].
Workflow Diagram: SEM Sample Preparation
Key Considerations for SEM:
Pyrrolomycins are polyhalogenated antibiotics naturally produced by bacterial species such as Actinosporangium and Streptomyces [1] [2]. A primary source of batch-to-batch variability lies in the complexity of their biosynthetic gene cluster (BGC). Research into the highly similar pyrrolomycin BGC from Actinosporangium vitaminophilum and Streptomyces sp. UC 11065 has identified numerous open reading frames (ORFs) involved in its assembly [2]. The table below summarizes the core factors contributing to variability.
| Factor | Description | Impact on Variability |
|---|---|---|
| Producing Organism | Different strains of Actinosporangium and Streptomyces [1] [2]. | Genetic differences between strains can lead to variations in the biosynthetic pathway efficiency and final product profile. |
| Biosynthesis | Skeleton derived from L-proline and three acetate molecules; involves a nitrate reductase for nitration [2]. | The activity of biosynthetic enzymes can fluctuate, affecting the yield and relative proportions of Pyrrolomycin C and related analogues (e.g., A, B, D). |
| Key Structural Features | High degree of chlorination and the presence of a nitro group at the 3-position of the pyrrole ring [1]. | The nitration process is noted as potentially involving a novel mechanism, which may be a point of inconsistent efficiency [2]. |
To ensure batch-to-batch consistency, rigorous analytical techniques must be applied to both the final extract and the process itself. The following workflow outlines a comprehensive quality control process, and subsequent sections provide detailed methodologies.
This protocol is adapted from methodologies used for robust metabolite profiling of botanical ingredients and is applicable to microbial extracts [3].
Using orthogonal analytical techniques provides a holistic view of the extract's composition [3].
The table below addresses specific issues and proposed solutions based on the gathered information.
| Scenario & Observation | Potential Root Cause | Investigation & Corrective Action |
|---|
| Low Yield of this compound | Inefficient extraction or low producer strain. | Action 1: Optimize extraction parameters (e.g., switch to methanol, use ultrasound-assisted extraction (UAE) to improve efficiency [4]). Action 2: Re-streak the producing organism to check for genetic drift and use a known high-producing master cell bank. | | High Batch-to-Batch Variability in HPLC/LC-MS Profile | Inconsistent biosynthesis or extraction. | Action 1: Standardize the fermentation conditions (medium, temperature, duration) rigidly. Action 2: Implement NMR fingerprinting as a primary quality tool. Compare the HCA results of the variable batches to a gold standard batch to identify metabolic differences beyond just the target compound [3]. | | Unexpected Cytotoxicity in Downstream Assays | Co-extraction of highly cytotoxic natural analogues (e.g., Pyrrolomycin D is a very potent membrane-depolarizing agent [5]). | Action: Use LC-MS to characterize the impurity profile. The presence of potent analogues like Pyrrolomycin D may require purification process optimization (e.g., chromatography) to remove them specifically. |
For applications requiring extreme consistency, natural extraction may be inherently limiting. A robust alternative is the use of synthetic pyrrolomycins.
| Feature | Pyrrolomycin C | Pyrrolomycin D |
|---|---|---|
| Protonophore Activity | Potent membrane-depolarizing agent [1] | More potent membrane-depolarizing agent; order of magnitude more active than conventional uncoupler CCCP [1] |
| Proposed Mechanism | Uncouples oxidative phosphorylation via protonophoric action [1] | Uncouples oxidative phosphorylation via protonophoric action [1] |
| MIC vs. S. aureus | 0.1 µg/mL [1] | 0.025 µg/mL [1] |
| MIC vs. S. pneumoniae | 0.1 µg/mL [1] | 0.006 µg/mL [1] |
| Lipophilicity | Lower | Higher; increased ability to permeate the membrane [2] |
| Impact of Albumin | Significant reduction in activity (MIC increases from 0.1 to 12.5 µg/mL in S. aureus) [1] | Significant reduction in activity (MIC increases from 0.025 to 25 µg/mL in S. aureus) [1] |
The data in the table is supported by robust experimental protocols:
The experimental workflow below illustrates how these methods were applied to establish Pyrrolomycins as protonophores.
The table below summarizes the key characteristics of Pyrrolomycin C and FCCP based on the retrieved research.
| Feature | This compound | FCCP (Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone) |
|---|---|---|
| Compound Type | Natural product antibiotic (Halogenated pyrrole) [1] [2] | Synthetic chemical (Carbonyl cyanide phenylhydrazone) [3] |
| Primary Mechanism | Protonophore (Anionic) [1] | Protonophore [3] |
| Reported Effective Concentration | Sub-micromolar range (on isolated rat liver mitochondria) [1] | • 5 nM (mild uncoupling in myocardial cells) [4] • >1000 nM (compromised oxidative phosphorylation in cerebral cells) [5] | | Key Differential Insight | Activity is highly dependent on membrane structure; more active in intact mitochondria than submitochondrial particles [1] | A known, potent ETC uncoupler; effects are highly concentration-dependent, ranging from protective to detrimental [4] [5] | | Documented Biological Effects | • Mitochondrial membrane depolarization • Stimulation of respiration [1] | • Decreased ATP production • Reduced ROS generation (at low doses) • Induced expression of UCP1 (at low doses) • Compromised oxidative phosphorylation (at high doses) [4] [5] | | Therapeutic Context | Studied for anticancer cytotoxicity [2] [6] | Protective effect against myocardial ischemia/reperfusion injury (at low doses) [4] |
Here is a detailed look at the key experiments that provide the data for the comparison above.
The primary mechanism and efficiency data were derived from a 2022 study on isolated rat liver mitochondria [1].
The data for FCCP comes from multiple studies, highlighting its dose-dependent effects.
The following diagram illustrates the core mechanism shared by protonophore uncouplers like this compound and FCCP, and how mild uncoupling can lead to a protective cellular response.
Based on the compiled data, here are critical points to consider for your experimental planning:
The table below summarizes the minimum inhibitory concentration (MIC) data for Pyrrolomycin C against various bacterial strains, alongside common conventional antibiotics for context. A lower MIC value indicates higher potency.
| Antibiotic / Bacterial Strain | Staphylococcus aureus | Enterococcus faecalis | Bacillus anthracis | Escherichia coli |
|---|---|---|---|---|
| This compound [1] | 0.61 µM | ~0.61 µM (for S. faecalis) | 0.61 µM | >69.1 µM (Inactive) |
| Pyrrolomycin B [1] | 0.56 µM | ~0.28 µM (for S. faecalis) | 0.28 µM | 35.11 µM |
| Vancomycin (Conventional) [2] | 1–2 µg/mL (≈ 0.69-1.38 µM) | 1–4 µg/mL (≈ 0.69-2.75 µM) | Information Not Provided | Inherently Inactive |
| Ampicillin (Conventional) [2] | 0.25–0.5 µg/mL (≈ 0.72-1.44 µM)⁴ | 1–2 µg/mL (≈ 2.87-5.74 µM)⁴ | Information Not Provided | 4–8 µg/mL (≈ 11.5-23 µM)⁴ |
> Note: MIC values can vary significantly based on experimental conditions (e.g., medium composition, inoculum size). The values for this compound and B are from a single source for direct comparison [1]. The values for conventional antibiotics are typical clinical breakpoints for context [2]. This compound shows nanomolar-range potency against key Gram-positive pathogens, rivaling or exceeding that of vancomycin.
Unlike most conventional antibiotics that inhibit specific enzymes like ribosomes or topoisomerases, this compound's primary mechanism is as a potent natural protonophore [3].
Conventional Antibiotics: Typically target specific biosynthetic pathways:
This compound: It embeds in the bacterial cell membrane and shuttles protons (H+) from the outside to the inside, thereby dissipating the proton motive force (PMF) [3]. The PMF is essential for energy (ATP) production, nutrient transport, and cell survival. Its collapse leads to rapid depolarization of the membrane, uncoupling of oxidative phosphorylation, and cell death.
The following diagram illustrates this protonophore mechanism and its consequences.
A critical advantage of antibiotics with non-specific mechanisms like membrane disruption is their potential for lower resistance development [6].
| Feature | This compound | Conventional Antibiotics (e.g., Vancomycin, Fluoroquinolones) |
|---|---|---|
| Potency (vs. Gram-positive) | Very High (nanomolar range) [1] [3] | Moderate to High (micromolar range) [2] |
| Spectrum of Activity | Narrow (Primarily Gram-positive) [1] [7] | Varies (Narrow to Broad Spectrum) [2] |
| Mechanism of Action | Protonophore (Membrane disruption) [3] | Target-specific (e.g., enzyme inhibition) [4] |
| Resistance Risk | Theoretically Low [3] [6] | Moderate to High [4] [6] |
| Major Development Hurdle | High Cytotoxicity [7] | Well-established safety and efficacy profiles |
For researchers aiming to evaluate pyrrolomycins or similar compounds, here are summaries of key methodologies from the literature.
The broth microdilution method is standard, but studies on pyrrolomycins highlight the importance of also determining the Minimal Bactericidal Concentration (MBC), as there can be a significant gap between MIC and MBC values [7].
The protonophoric activity of this compound can be directly measured using a potentiometric fluorescent probe like 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] [3].
Given the known cytotoxicity of natural pyrrolomycins, this is a critical assay. The MTT assay is a common colorimetric method for measuring cell metabolic activity.
Current research is focused on mitigating the cytotoxicity of pyrrolomycins through synthetic chemistry while retaining their potent antibacterial activity [7]. Promising strategies include:
| Cell Line | MYCN Status | IC₅₀ of MP1 (μM) | Key Experimental Findings |
|---|---|---|---|
| BE-2c | Amplified | 0.096 μM | ↓ MYCN & MCL-1 protein; ↑ cleaved PARP & LC3II/LC3I (apoptosis/autophagy); mitochondrial damage; cell cycle S-phase decline [1] [2] |
| IMR-32 | Amplified | 0.89 μM | Information limited in provided context [1] [2] |
| SKN-AS | Non-amplified | >50 μM | No significant changes in MYCN or apoptosis markers [1] [2] |
The quantitative and mechanistic data in the table were generated using standard preclinical research methodologies [1]:
While Pyrrolomycin C itself is noted for its anticancer properties [4] [5], the available comparative data in MYCN-amplified models is for the synthetic derivative MP1. This compound was developed to improve the poor water solubility and drug-like properties of the original marinopyrrole and pyrrolomycin natural products [1] [6].
The following diagram illustrates the reported mechanism of action of MP1, which leads to selective cytotoxicity in MYCN-amplified cancer cells.
This proposed mechanism, where MP1 downregulates the powerful oncogene MYCN, disrupts the energy supply of cancer cells, and triggers multiple cell death pathways, explains its potent and selective effect against MYCN-amplified cells [1] [3].
The table below summarizes key quantitative data from various experimental models to help you objectively compare Pyrrolomycin C with other uncouplers.
| Compound | Cell-Based Toxicity (IC₅₀) | Antibacterial Activity (MIC vs S. aureus) | Uncoupling Activity (Mitochondria) | Key Experimental Models |
|---|---|---|---|---|
| This compound | 0.62 μM (HepG2 cells) [1] | 0.1 μg/mL [1] | Submicromolar (more active than Pyr D) [2] [3] | Human cell lines, isolated rat liver mitochondria, bacterial cultures [2] [1] [3] |
| Pyrrolomycin D | 1.1 μM (HepG2 cells) [1] | 0.025 μg/mL [1] | Submicromolar (more active in inverted membranes) [2] [3] | Human cell lines, isolated rat liver mitochondria, bacterial cultures [2] [1] [3] |
| Classical Uncoupler (CCCP) | Information not available in search results | Information not available in search results | An order of magnitude less potent than pyrrolomycins in bacterial membrane depolarization [1] | Bacterial cultures, artificial bilayer lipid membranes (BLM) [1] |
| Novel Derivative (MP1) | 0.096 μM (BE-2c neuroblastoma cells) [4] | Information not available in search results | Implied by mitochondrial morphology changes (cristae loss, rounding) [4] | MYCN-amplified neuroblastoma cell lines, mouse xenograft models [4] |
| Dinitrophenol (DNP) | Information not available in search results | Information not available in search results | A classical, potent protonophore with a known narrow therapeutic window [5] | Historical and recent rodent/non-human primate studies for metabolic diseases [5] |
For researchers aiming to replicate or evaluate these findings, here is a detailed breakdown of the key methodologies cited in the data.
Cell Viability (Cytotoxicity) Assays
Mitochondrial Respiration and Membrane Potential (ΔΨ) Assays
Planar Bilayer Lipid Membrane (BLM) Electrophysiology
Antibacterial Susceptibility Testing (MIC Determination)
The following diagram illustrates the established mechanism of Pyrrolomycins and a generalized workflow for profiling their uncoupler activity.
MP1 is a novel marinopyrrole/pyrrolomycin derivative with improved drug-like properties, developed to target MYCN-amplified neuroblastoma [1] [2]. The quantitative data below was generated using a validated LC-MS/MS method in mouse studies [1].
Table 1: Bioanalytical Method Validation and Key Findings for MP1
| Parameter | Details / Value |
|---|---|
| Analytical Method | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) |
| Linear Range | 0.2 - 500 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL [1] |
| Sample Preparation | Solid-Phase Extraction (SPE) with methanol as eluting solvent [1] |
| Extraction Recovery | >90% across low, medium, and high quality control concentrations [1] |
| Key Application | Method successfully applied to assess solubility, in-vitro metabolism, plasma protein binding, and bio-distribution studies of MP1 [1] |
| In Vivo Efficacy | MP1 combined with temsirolimus produced a complete response in 3 out of 5 tumor-bearing mice in a pilot study [2] |
The robust data for MP1 was generated using the following detailed experimental methodology [1]:
The workflow for this analytical method and its application in a preclinical study can be summarized as follows:
Although direct data for pyrrolomycin C is lacking, research on its close analogs provides context for its potential behavior:
Pyrrolomycins are a family of highly halogenated natural compounds initially recognized for their potent antibacterial activity and later investigated for their anticancer properties [1] [2]. A key challenge for their development is their inherent poor solubility and potential off-target toxicity [1].
Pyrrolomycin C itself is known for its potent activity, often demonstrating cytotoxic effects in the sub-micromolar range (IC50 < 1 µM) across various cancer cell lines [1]. Furthermore, its mechanism of action as a natural protonophore has been identified, meaning it disrupts the proton gradient across membranes, which uncouples oxidative phosphorylation and leads to rapid depolarization of cellular membranes [3].
Medicinal chemistry efforts are indeed underway to address the limitations of natural pyrrolomycins. Research indicates that these efforts have yielded synthetic derivatives with:
One prominent example is a derivative called MP1. In pre-clinical studies, MP1 showed high potency in MYCN-amplified neuroblastoma cells, with an IC50 of 0.096 µM. It was designed with a lower calculated logP (clogP of 3.8) compared to older marinopyrrole compounds, indicating an intentional improvement in physicochemical properties [4]. However, the specific structural changes that differentiate MP1 from this compound were not detailed in the available literature.
The following diagram illustrates the known mechanism of action for this compound and its derivatives, which contributes to their cytotoxic effects.
The table below summarizes the activity of selected natural pyrrolomycins against Gram-positive bacteria to illustrate their spectrum. Please note that this data is for the natural compounds and not their improved synthetic derivatives.
| Compound | Activity Against S. aureus (MIC in µg/mL) | Key Characteristics |
|---|---|---|
| Pyrrolomycin D | 0.025 µg/mL [3] | Most potent natural analog [3] |
| This compound | 0.1 µg/mL [3] | Potent activity; used as a starting point for derivatization [1] |
| Pyrrolomycin J | 1.5 µg/mL [3] | Methoxy analogue with reduced activity [3] |
MIC: Minimum Inhibitory Concentration.